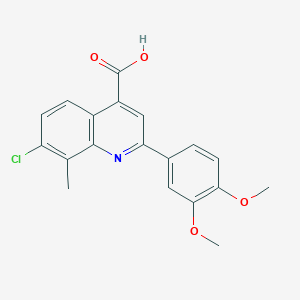

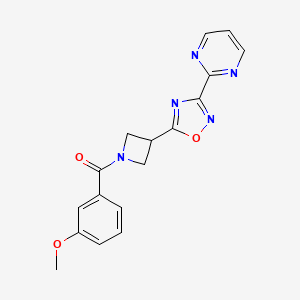

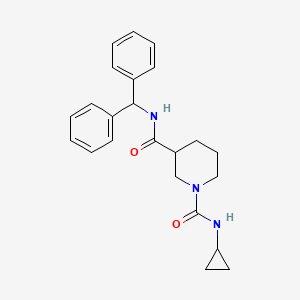

![molecular formula C11H7NO3 B2840090 4,9-Dihydropyrano[3,4-b]indole-1,3-dione CAS No. 60442-29-7](/img/structure/B2840090.png)

4,9-Dihydropyrano[3,4-b]indole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,9-Dihydropyrano[3,4-b]indole-1,3-dione” is a biochemical compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 . It is used for proteomics research .

Synthesis Analysis

The synthesis of dihydropyrano[3,4-b]indoles has been achieved through various methods. One such method involves a copper-assisted domino cascade reaction, which includes intermolecular and intramolecular oxidation/cyclization . Another approach is based on an electrochemical oxidative coupling of indoles/enamines with active methylene compounds followed by tandem 6π-electrocyclization .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyranoindole core with a dione functional group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Dihydropyrano[3,4-b]indoles undergo various chemical reactions. For instance, they can participate in redox deracemization . They also undergo Diels–Alder reactions with alkynes to give carbazoles .Applications De Recherche Scientifique

Antibacterial Applications

4,9-Dihydropyrano[3,4-b]indole-1,3-dione derivatives have been synthesized and found to exhibit antibacterial properties. A study by Kassab et al. (2011) demonstrated the synthesis of 9-glycosyl-4,9-dihydropyrano[3,4-b]indole-1(3H)-ones, which showed activity against certain Gram-positive and Gram-negative bacterial strains (Kassab et al., 2011).

Synthesis Techniques

- Microwave-assisted stereospecific synthesis of hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-diones, important intermediate compounds, has been developed, as described by Pandey et al. (2001) (Pandey et al., 2001).

- Kobayashi et al. (1991) reported a one-step synthesis of 1H-benz[f]indole-4,9-diones via a regioselective photoaddition, an approach that could be applied to the synthesis of kinamycin skeleton (Kobayashi et al., 1991).

Catalytic Reactions

- Luo et al. (2021) developed a copper-catalyzed cascade reaction for synthesizing dihydropyrano[2.3-b]indol-4(9H)-ones, highlighting the importance of the guiding group in these reactions (Luo et al., 2021).

Synthesis of Functionalized Indoles

- A Rh(III)-catalyzed dehydrogenative annulation and spirocyclization method was described by Shinde et al. (2021), creating highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones (Shinde et al., 2021).

Synthesis of Novel Tetracyclic Compounds

- Banda et al. (2023) explored Lewis acid-catalyzed oxa Diels-Alder reactions to create azepane-fused pyrano[3,2-b]indoles, demonstrating high stereoselectivity (Banda et al., 2023).

Potential in Antimicrobial Activities

- Chundawat et al. (2016) synthesized novel difluoromethylated indol-2-ones and evaluated their in vitro antibacterial and antifungal activities (Chundawat et al., 2016).

Propriétés

IUPAC Name |

4,9-dihydropyrano[3,4-b]indole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-9-5-7-6-3-1-2-4-8(6)12-10(7)11(14)15-9/h1-4,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBDVHIEYHBCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)OC1=O)NC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

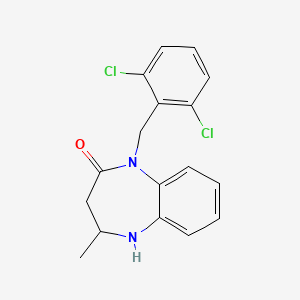

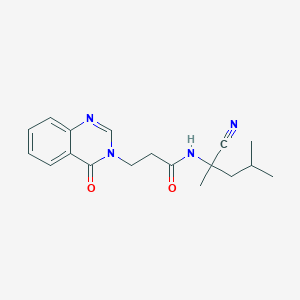

![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840010.png)

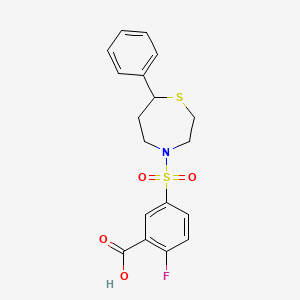

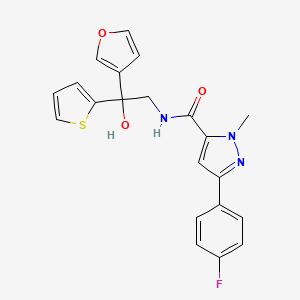

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2840020.png)

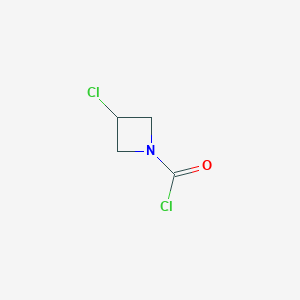

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2840023.png)

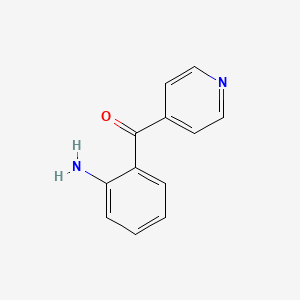

![1-(3-methoxyphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2840029.png)